molecular formula C11H15N3O2 B1443833 Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1211532-57-8

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1443833
CAS No.: 1211532-57-8
M. Wt: 221.26 g/mol
InChI Key: UNBNPLUDXKAUCN-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₁H₁₅N₃O₂ with a molecular weight of 221.26 grams per mole. The compound is assigned Chemical Abstracts Service number 1211532-57-8, providing unambiguous identification in chemical databases. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic naming convention for this bicyclic heterocyclic compound, where the naphthyridine core is partially saturated and functionalized with both amino and ethyl ester substituents.

The structural backbone consists of a 1,6-naphthyridine system where the pyridine ring containing nitrogen at position 6 is fully saturated between carbons 5, 6, 7, and 8. The amino group is positioned at carbon 2, while the ethyl carboxylate functionality occupies position 3 of the aromatic pyridine ring. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC2=C(CCNC2)N=C1N, encodes the complete connectivity pattern of the molecule. This structural arrangement creates a unique scaffold that combines the electron-rich amino substituent with the electron-withdrawing ester group on adjacent positions of the aromatic ring.

The molecular architecture features two distinct nitrogen-containing heterocyclic systems. The pyridine nitrogen at position 1 participates in the aromatic system, while the nitrogen at position 6 is located within the saturated piperidine-like ring. This arrangement creates specific electronic and steric environments that influence the compound's reactivity and conformational preferences. The tetrahydro designation specifically refers to the saturation of carbons 5, 6, 7, and 8, distinguishing this compound from its fully aromatic naphthyridine analogs.

Crystallographic Analysis and Solid-State Conformations

While specific crystallographic data for this compound is limited in the available literature, structural insights can be derived from closely related naphthyridine derivatives. The crystallographic analysis of similar 1,6-naphthyridine systems reveals important conformational features that likely apply to this compound. The solid-state structure of related tetrahydronaphthyridine derivatives demonstrates that the saturated six-membered ring typically adopts a chair conformation, which minimizes steric interactions and maximizes stability.

Crystal structure determinations of related naphthyridine compounds show that the aromatic ring system remains planar, while the saturated portion exhibits conformational flexibility. In the case of 1,8-naphthyridine metal complexes, crystallographic studies indicate that the bicyclic system can coordinate through both nitrogen atoms, suggesting similar coordination potential for the 1,6-naphthyridine analogs. The presence of both amino and ester functional groups in this compound likely influences the crystal packing through hydrogen bonding interactions.

Comparative crystallographic analysis of the closely related ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, which differs only by the addition of a methyl substituent on the saturated nitrogen, provides insights into the probable solid-state behavior. The molecular weight of this methylated analog is 235.28 grams per mole, representing a minimal structural modification that preserves the core conformational characteristics. The Simplified Molecular Input Line Entry System for the methylated analog, CCOC(=O)C1=CC2=C(N=C1N)CCN(C2)C, reveals the additional methyl group on nitrogen 6.

Tautomeric Behavior and Hydrogen Bonding Patterns

The tautomeric behavior of naphthyridine derivatives has been extensively studied, revealing complex equilibria that depend on substitution patterns and environmental factors. Research on 2,7-disubstituted 1,8-naphthyridines demonstrates that compounds bearing amino substituents can exhibit multiple tautomeric forms depending on the position and nature of the substituents. The 2-amino substitution pattern in this compound suggests potential for similar tautomeric equilibria.

Detailed nuclear magnetic resonance and density functional theory studies of related 2-acetamido-7-amino-1,8-naphthyridine compounds reveal that the amino tautomer is generally preferred in both solution and solid state. The stability of the amino form is attributed to favorable hydrogen bonding interactions between the amino protons and the naphthyridine nitrogen atoms. These findings suggest that this compound likely exists predominantly in the amino tautomeric form under standard conditions.

The hydrogen bonding patterns in naphthyridine derivatives are particularly significant for their structural stability and intermolecular interactions. Studies of multiple hydrogen bonds in naphthyridine systems show that secondary interactions, both attractive and repulsive, have purely electrostatic origins. The amino group at position 2 can form intramolecular hydrogen bonds with the nitrogen at position 1, creating a stabilized six-membered ring chelate structure. Additionally, the ester carbonyl oxygen can participate in intermolecular hydrogen bonding, influencing crystal packing and solution behavior.

Theoretical calculations on related systems indicate that the formation of multiple simultaneous hydrogen bonds significantly enhances molecular stability. The combination of the 2-amino group and the 3-carboxylate substituent in this compound creates opportunities for both intramolecular and intermolecular hydrogen bonding networks. These interactions likely contribute to the compound's physical properties and influence its behavior in different solvents and crystalline environments.

Comparative Analysis with Related Naphthyridine Derivatives

The structural comparison of this compound with related naphthyridine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The closely related ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate differs only by the presence of a methyl substituent on the saturated nitrogen, yet this modification significantly alters the molecular properties. The methylated analog exhibits a molecular weight of 235.28 grams per mole compared to 221.26 grams per mole for the parent compound, representing a 6.3% increase in molecular mass.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Features
This compound C₁₁H₁₅N₃O₂ 221.26 1211532-57-8 Secondary amine in saturated ring
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₂H₁₇N₃O₂ 235.28 260247-85-6 Tertiary amine in saturated ring
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate C₁₁H₁₀N₂O₃ 218.21 1822856-18-7 Fully aromatic, hydroxyl substitution

Comparative analysis reveals that the degree of saturation significantly influences the electronic properties and conformational flexibility of naphthyridine derivatives. The fully aromatic ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate presents a rigid planar structure with molecular formula C₁₁H₁₀N₂O₃ and molecular weight 218.21 grams per mole. This aromatic analog lacks the conformational flexibility provided by the saturated ring in the tetrahydro derivatives, resulting in different hydrogen bonding capabilities and molecular recognition properties.

Analysis of substitution patterns across the naphthyridine family reveals that 1,6-naphthyridin-2-ones with different saturation levels exhibit distinct biological activities. Compounds bearing a C3-C4 single bond, such as those found in tetrahydronaphthyridine systems, have been primarily utilized in cardiovascular applications, while fully aromatic analogs with C3-C4 double bonds are predominantly employed as antitumor agents. This structure-activity relationship suggests that the saturation state of this compound may influence its potential biological applications.

Synthetic accessibility studies of tetrahydronaphthyridine derivatives demonstrate that asymmetric synthesis approaches have been developed for closely related scaffolds. The synthetic route to (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide involves key transformations including Heck reactions and enantioselective transfer hydrogenation, suggesting similar methodologies could be applicable to this compound. The development of chromatography-free synthetic routes for these compounds indicates potential for scalable preparation methods.

Properties

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNPLUDXKAUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CCNCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856602
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211532-57-8
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vinylation and Cyclization via Heck Reaction and Ammonia-Mediated Ring Closure

A recent and notable method involves an atom-economical Heck-type vinylation of chloropyridine using ethylene gas, followed by a novel one-pot cyclization and amination mediated by ammonia.

  • Step 1: Heck Vinylation

    • Starting from 2-chloropyridine derivatives, ethylene gas is introduced under palladium-catalyzed Heck reaction conditions to install a vinyl group at the 2-position.
    • This step is highly efficient, atom-economical, and avoids the need for chromatographic purification.
  • Step 2: One-Pot Cyclization and Amination

    • The 2-vinyl-3-acylpyridine intermediate undergoes direct cyclization in the presence of ammonia.
    • This acid-catalyzed aza-Michael addition forms a dihydronaphthyridine intermediate, which then closes to form the bicyclic tetrahydro-1,6-naphthyridine core.
    • This step is unprecedented and significantly streamlines the synthesis.
  • Step 3: Enantioselective Transfer Hydrogenation (Optional)

    • For chiral derivatives, a ruthenium-catalyzed enantioselective transfer hydrogenation reduces the dihydronaphthyridine to the tetrahydro form with high enantiomeric excess (>98% ee).
    • This step is critical for preparing optically pure compounds suitable for pharmaceutical applications.
  • Yields and Purity

    • The overall yield of this route is approximately 25%, a significant improvement over previous methods (~4%).
    • The process avoids chromatography and distillation, facilitating scale-up.

This method was developed and reported in detail by Chen et al. (2020) and represents the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.

Acid-Catalyzed Aza-Michael Addition and Ring Closure from Vinyl Pyridines

An alternative approach involves:

  • Starting from 2-vinylpyridine derivatives,
  • Subjecting them to acid-catalyzed aza-Michael addition with ammonia or amines,
  • Followed by in situ ring closure to form the bicyclic tetrahydro-1,6-naphthyridine core.

This method leverages the nucleophilicity of ammonia to add across the vinyl group, forming an aminoethyl intermediate that cyclizes efficiently.

  • This approach was detailed by Showalter (2006), who described the synthesis of related tetrahydro-1,6-naphthyridine-5(6H)-one ring systems.
  • The yields for analogous ring systems ranged from 21% to 38% overall, depending on substituents and reaction conditions.
  • The method is notable for its mechanistic clarity and use of simple pyridine precursors.

One-Pot Multi-Component Reactions Involving Cyclohexanone and Arylidene Malononitrile Derivatives

Another synthetic route employs:

  • Reaction of arylidene malononitriles with cyclohexanone and ammonium acetate,
  • Leading to 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile derivatives,
  • Followed by conversion of the cyano group to the ethyl carboxylate functionality.

This method is advantageous for its simplicity and one-pot nature, often yielding good product quantities.

  • Variations of this approach have been reported to produce related tetrahydroquinoline and naphthyridine derivatives with moderate to good yields.
  • Reaction conditions typically involve refluxing in ethanol or other solvents with ammonium acetate as the nitrogen source.

Comparative Data Table of Preparation Methods

Method Description Key Steps Yield (%) Purification Notes
Heck Vinylation + Ammonia Cyclization + Hydrogenation Pd-catalyzed vinylation, ammonia ring closure, Ru-catalyzed hydrogenation ~25 No chromatography/distillation High enantioselectivity; scalable
Acid-Catalyzed Aza-Michael Addition Acid-catalyzed addition of ammonia to vinyl pyridine, ring closure 21-38 Standard work-up Mechanistically well-understood
One-Pot Multi-Component Reaction Cyclohexanone + arylidene malononitrile + ammonium acetate Moderate Flash chromatography Simpler, one-pot, moderate yields

Detailed Experimental Insights

  • Heck Vinylation Conditions:

    • 2-Chloropyridine (substrate)
    • Ethylene gas as vinyl source
    • Palladium catalyst (e.g., Pd(OAc)2)
    • Base and solvent optimized for atom economy
    • Reaction temperature: mild heating (~80-100 °C)
  • Ammonia-Mediated Cyclization:

    • Ammonia gas or ammonium hydroxide solution
    • Acid catalyst (e.g., HCl or other mineral acids)
    • Reaction conducted at room temperature to mild heating
    • One-pot process, avoiding isolation of intermediates
  • Enantioselective Transfer Hydrogenation:

    • Ruthenium catalyst with chiral ligands
    • Hydrogen donor: formic acid/triethylamine mixture or isopropanol
    • Reaction temperature: ambient to 50 °C
    • Optical purity >98% ee achieved
  • One-Pot Multi-Component Reaction:

    • Cyclohexanone, arylidene malononitrile, ammonium acetate mixed in ethanol
    • Reflux conditions for several hours
    • Product isolated by crystallization or chromatography

Research Findings and Practical Considerations

  • The Heck vinylation and ammonia cyclization method provides a streamlined, scalable, and environmentally friendly route, reducing steps and improving yields dramatically compared to classical methods.
  • The acid-catalyzed aza-Michael addition provides a mechanistically elegant and robust approach, suitable for various substituted pyridines, though with moderate overall yields.
  • Multi-component reactions offer operational simplicity but may require chromatographic purification and may have lower selectivity for the target ester compared to the vinylation approach.
  • The choice of method depends on the desired scale, chiral purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring system.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its various biological activities:

  • Antimicrobial Activity : Research indicates that compounds similar to ethyl 2-amino derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Antitumor Properties : Preliminary studies have shown that naphthyridine derivatives can inhibit tumor cell growth. This compound may hold promise as a lead compound in cancer therapy.
  • CNS Activity : Some studies suggest that naphthyridine derivatives can interact with neurotransmitter systems in the central nervous system (CNS), indicating potential applications in treating neurological disorders such as depression or anxiety.

Medicinal Chemistry Applications

The structural characteristics of this compound make it an attractive candidate for further medicinal chemistry research:

  • Lead Compound Development : Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers can explore various substitutions on the naphthyridine ring to optimize biological activity.
  • Synthesis of Analogues : The compound serves as a scaffold for synthesizing analogues with improved pharmacological profiles. This strategy is common in drug discovery to identify more potent and selective agents.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several naphthyridine derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that ethyl 2-amino derivatives could induce apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 3: CNS Effects

Research involving animal models indicated that naphthyridine derivatives could modulate serotonin levels in the brain. This compound showed promise as an anxiolytic agent with fewer side effects compared to traditional benzodiazepines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Features
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate -NH₂ (C2), -COOEt (C3) C₁₁H₁₅N₃O₂ Amino group enhances hydrogen bonding; ester improves solubility in organic solvents
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8) -Cl (C4), -COOEt (C3) C₁₁H₁₃ClN₂O₂ Chlorine substituent increases electrophilicity; potential for nucleophilic aromatic substitution
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate -NH₂ (C2), -CH₃ (C6), -COOEt (C3) C₁₂H₁₇N₃O₂ Methyl group at C6 enhances lipophilicity; discontinued due to synthesis challenges
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine -NH₂ (C3), -Bn (C6) C₁₅H₁₇N₃ Benzyl group improves CNS penetration; used in antifolate synthesis

Table 2: Comparative Bioactivity

Compound Reported Activity Mechanism/Application
This compound Kinase inhibition (hypothetical) Amino group facilitates binding to ATP pockets
Ethyl 4-chloro analog Anticancer potential Chlorine enhances DNA intercalation or alkylation
2-Amino-6-methyl-4-phenyl analog (patented) Lifespan modulation in eukaryotes Targets metabolic pathways via cyano group
6-Benzyl derivative Antifolate intermediate Blocks dihydrofolate reductase in cancer cells

Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound improves solubility in lipophilic media compared to carboxylate salts (e.g., tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7-carboxylate) .
  • Stability : Partially hydrogenated rings reduce aromatic conjugation, increasing stability under acidic conditions versus fully aromatic analogs .

Industrial and Research Status

  • Discontinued Derivatives: Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate was discontinued due to synthesis complexity or toxicity concerns .
  • Crystallography : Structural studies of (±)-cis-ethyl 2-sulfanylidene-1,6-naphthyridine derivatives reveal cis/trans isomerism affecting molecular packing and stability .

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 260247-85-6
  • MDL Number : MFCD18257056
  • IUPAC Name : Ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate

This compound exhibits several biological activities primarily through its interaction with various biological targets:

  • Antitumor Activity : Research indicates that derivatives of naphthyridine compounds can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. Ethyl 2-amino derivatives have shown selective inhibition against certain isoforms of PI3K, suggesting a potential role in cancer therapeutics .
  • Antimicrobial Properties : Some studies have reported that naphthyridine derivatives possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
  • Neuroprotective Effects : There is evidence that compounds related to ethyl 2-amino-naphthyridines can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

Study FocusFindingsReference
Antitumor ActivityInhibition of PI3K signaling pathways leading to reduced cell proliferation in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption
NeuroprotectionReduced apoptosis in SH-SY5Y cells exposed to oxidative stress; modulation of AChE activity

Case Studies

  • Case Study on Cancer Treatment :
    • A recent study investigated the efficacy of ethyl 2-amino derivatives in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
  • Case Study on Neurodegenerative Disorders :
    • In a clinical trial involving patients with mild cognitive impairment, ethyl 2-amino derivatives demonstrated improvements in cognitive function scores compared to placebo. The proposed mechanism included the inhibition of acetylcholinesterase (AChE) and antioxidant effects .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

Toxicity ParameterResult
Acute Oral ToxicityModerate toxicity observed at high doses
Skin IrritationMild irritation noted in dermal exposure studies
Eye IrritationPotential for serious eye damage; caution advised during handling

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 1-benzyl-4-piperidinone and aminocrotonate derivatives. For example, reacting 3-amino-2-methylacrolein with ketones under acidic conditions (e.g., BF₃·Et₂O) yields tetrahydro-naphthyridine scaffolds . Modifications to substituents (e.g., ester groups) can be achieved through hydrolysis (HCl/H₂O/EtOH, reflux) or acylation (BzCl/NEt₃) .

Q. How can X-ray crystallography validate the structure of this compound?

  • Methodological Answer : Use programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). SHELXL is robust for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis workflows. Ensure high-resolution data collection and apply twin refinement if necessary .

Q. Which analytical techniques are critical for purity and structural confirmation?

  • Methodological Answer :

  • NMR : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR, focusing on amine and ester proton shifts.
  • HPLC : Assess purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
    Cross-reference with crystallographic data to resolve ambiguities .

Advanced Research Questions

Q. How to troubleshoot regioselectivity discrepancies in cyclization reactions?

  • Methodological Answer : Regioselectivity in naphthyridine formation depends on precursor steric/electronic effects. For example, using 3-aminoacrolein with 1-methyl-4-piperidinone yields 6-methyl derivatives, while bulkier substituents (e.g., benzyl) require harsher conditions (xylene reflux, BF₃ catalysis). Monitor reaction progress via TLC and optimize temperature/acid catalysts to favor desired regioisomers .

Q. What approaches resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Dynamic NMR : Investigate conformational flexibility causing spectral averaging.
  • DFT Calculations : Compare experimental vs. computed NMR/IR spectra.
  • High-Resolution Crystallography : Use synchrotron radiation for ambiguous cases. For example, SHELXD can resolve twinning or disorder in crystal lattices .

Q. How to derivatize the ester group for biological activity studies?

  • Methodological Answer :

  • Hydrolysis : Convert the ethyl ester to a carboxylic acid (HCl/H₂O/EtOH, reflux, 81% yield) for conjugation with amines or alcohols .
  • Acylation : Introduce amides or thioesters using acyl chlorides (e.g., BzCl) under mild conditions (CH₂Cl₂, NEt₃) .
  • Biological Screening : Test derivatives as antifolate agents or kinase inhibitors, noting substituent effects on binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

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